molecular formula C9H14N2O3 B14400538 6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 88280-83-5

6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14400538
CAS No.: 88280-83-5
M. Wt: 198.22 g/mol
InChI Key: KOAQTGQSBVIBLD-UHFFFAOYSA-N
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Description

6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a butoxymethyl group at the 6-position and two keto groups at the 2 and 4 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-aminopyrimidine with butyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound may also interact with cellular pathways involved in inflammation and oxidative stress, contributing to its potential medicinal properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4,6-trione: A compound with similar structural features but different substituents.

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a fused pyrimidine ring system.

    Pyrimidino[4,5-d][1,3]oxazine: A compound with a fused oxazine ring.

Uniqueness

6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the butoxymethyl group at the 6-position, which can influence its chemical reactivity and biological activity

Properties

CAS No.

88280-83-5

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

6-(butoxymethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O3/c1-2-3-4-14-6-7-5-8(12)11-9(13)10-7/h5H,2-4,6H2,1H3,(H2,10,11,12,13)

InChI Key

KOAQTGQSBVIBLD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC(=O)NC(=O)N1

Origin of Product

United States

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